molecular formula C12H20N2O3 B7888436 TERT-BUTYL 3-((DIMETHYLAMINO)METHYLENE)-4-OXOPYRROLIDINE-1-CARBOXYLATE

TERT-BUTYL 3-((DIMETHYLAMINO)METHYLENE)-4-OXOPYRROLIDINE-1-CARBOXYLATE

Cat. No. B7888436
M. Wt: 240.30 g/mol
InChI Key: NICVZJAVRBPUME-UHFFFAOYSA-N
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Patent
US08889870B2

Procedure details

A solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (25.0 g, 135 mmol), dimethylformamide dimethylacetal (27 mL, 202 mmol) and 1,4-dioxane (170 mL) was heated at 100° C. for 17 hours. The dioxane was removed in vacuo. The resulting red solid was triturated with hexanes (180 mL) for one hour, and filtered. The solid was rinsed with hexanes (2×80 mL) and air dried. Chromatography on silica gel eluting with dichloromethane:methanol 39:1 then 19:1 to give the title compound (15.04 g, 46%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Yield
46%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:6][CH2:5][N:4]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:3]1.CO[CH:16](OC)[N:17]([CH3:19])[CH3:18]>O1CCOCC1>[C:10]([O:9][C:7]([N:4]1[CH2:3][C:2](=[O:1])[C:6](=[CH:16][N:17]([CH3:19])[CH3:18])[CH2:5]1)=[O:8])([CH3:13])([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
O=C1CN(CC1)C(=O)OC(C)(C)C
Name
Quantity
27 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
170 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dioxane was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting red solid was triturated with hexanes (180 mL) for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was rinsed with hexanes (2×80 mL) and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C(C1)=O)=CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.04 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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